molecular formula C12H16N4O B6629797 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide

Cat. No.: B6629797
M. Wt: 232.28 g/mol
InChI Key: JSSGPUHBQOHHMD-UHFFFAOYSA-N
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Description

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide is a compound that belongs to the class of cyanopyridines. Cyanopyridines are known for their diverse pharmacological activities, including antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and biological activities.

Properties

IUPAC Name

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-12(2,11(17)14-3)8-16-10-5-4-9(6-13)15-7-10/h4-5,7,16H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSGPUHBQOHHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=CN=C(C=C1)C#N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide typically involves the reaction of 6-cyanopyridine with N,2,2-trimethylpropanamide under specific conditions. One common method involves the use of a base catalyst such as piperidine acetate, which facilitates the reaction between the cyano group and the amide group . The reaction is usually carried out in an aqueous solution, followed by refluxing and the addition of acetic acid to the hot solution .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microwave irradiation or solvent-free conditions. For example, the microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst has been reported to yield high amounts of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyanopyridine-3-carboxylic acid
  • 4-Cyanopyridine-3-boronic acid pinacol ester
  • 2-Cyanopyridine-3-boronic acid pinacol ester
  • N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
  • N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide

Uniqueness

Compared to these similar compounds, 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide stands out due to its specific substitution pattern and the presence of the trimethylpropanamide group. This unique structure contributes to its distinct pharmacological profile and enhances its potential as a versatile compound in scientific research and industrial applications .

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